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Introduction
Deoxyinosine (dI) is a naturally occurring purine nucleoside that lacks an amino group at the

6-position, distinguishing it from deoxyguanosine. In the realm of molecular biology and drug

development, deoxyinosine is a valuable tool due to its ability to act as a universal base,

capable of pairing with all four standard DNA bases (A, C, G, and T) with a degree of stability.

This property makes it particularly useful in probes for screening DNA libraries, in primers for

the polymerase chain reaction (PCR) of targets with sequence degeneracy, and in various

therapeutic and diagnostic applications.

This document provides a detailed protocol for the automated solid-phase synthesis of

oligonucleotides containing deoxyinosine using phosphoramidite chemistry. The protocol

covers the entire workflow from the preparation of the deoxyinosine phosphoramidite to the

final purification of the synthesized oligonucleotide.

Experimental Protocols
The synthesis of oligonucleotides containing deoxyinosine follows the well-established

phosphoramidite method, which is a cyclical process involving four main steps: deblocking,
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coupling, capping, and oxidation. Deoxyinosine is introduced as a phosphoramidite monomer

during the coupling step.

Materials and Reagents
Standard phosphoramidites for dA(Bz), dC(Ac), dG(iBu), and dT, deoxyinosine
phosphoramidite, solid support (e.g., controlled pore glass - CPG), activator solution (e.g., 0.45

M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile), capping solution A (acetic

anhydride/lutidine/THF) and B (16% N-methylimidazole in THF), oxidizing solution (iodine in

THF/water/pyridine), deblocking solution (3% trichloroacetic acid in dichloromethane),

anhydrous acetonitrile, cleavage and deprotection solution (e.g., concentrated ammonium

hydroxide), and purification buffers.

Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer. The following steps are

repeated for each nucleotide addition, including the incorporation of deoxyinosine.

Step 1: Deblocking (Detritylation) The 5'-dimethoxytrityl (DMT) protecting group of the

nucleotide attached to the solid support is removed by treatment with a deblocking solution,

typically 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group

for the subsequent coupling reaction.

Step 2: Coupling The deoxyinosine phosphoramidite (or any other phosphoramidite) is

activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free

5'-hydroxyl group of the growing oligonucleotide chain.[1] Given that deoxyinosine is a

modified base, a longer coupling time compared to standard bases is recommended to ensure

high coupling efficiency.[2]

Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the

formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of

acetic anhydride and N-methylimidazole.[2]

Step 4: Oxidation The unstable phosphite triester linkage formed during coupling is oxidized to

a stable phosphate triester using an oxidizing agent, usually an iodine solution.[1]

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
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Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support,

and the protecting groups from the phosphate backbone and the nucleobases are removed.

Standard Deprotection: The most common method for cleavage and deprotection is treatment

with concentrated ammonium hydroxide at an elevated temperature.[3] This procedure

effectively removes the cyanoethyl phosphate protecting groups and the acyl protecting groups

from the standard bases. Deoxyinosine itself does not have an exocyclic amine that requires

protection, simplifying the deprotection process in that regard.

Procedure:

Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

Add concentrated ammonium hydroxide (28-30%).

Heat the vial at 55°C for 8-12 hours.

Cool the vial, and transfer the supernatant containing the oligonucleotide to a new tube.

Evaporate the ammonium hydroxide to dryness.

Mild Deprotection: For oligonucleotides containing sensitive modifications in addition to

deoxyinosine, milder deprotection conditions may be necessary.[4][5]

UltraMILD Deprotection: This involves using base-labile protecting groups on the standard

phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and deprotecting with 0.05 M potassium

carbonate in methanol at room temperature for 4 hours.[4][5]

Purification of the Oligonucleotide
Purification is essential to remove truncated sequences (failure sequences) and other

impurities generated during synthesis. High-Performance Liquid Chromatography (HPLC) is a

widely used method for purifying oligonucleotides.[6][7]

Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their

hydrophobicity.[6][7] It is particularly effective for "DMT-on" purification, where the final 5'-DMT
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group is left on the full-length product, making it significantly more hydrophobic than the failure

sequences.

Procedure (DMT-on):

Resuspend the crude, deprotected oligonucleotide with the 5'-DMT group intact in a

suitable buffer (e.g., 0.1 M triethylammonium acetate - TEAA).

Inject the sample onto a C18 reverse-phase HPLC column.

Elute with a gradient of acetonitrile in a buffer such as 0.1 M TEAA.

Collect the peak corresponding to the DMT-on oligonucleotide.

Remove the DMT group by treatment with 80% acetic acid.

Desalt the purified oligonucleotide.

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the

negative charge of the phosphate backbone. It is very effective at separating oligonucleotides

of different lengths.[6]

Data Presentation
The following tables summarize key quantitative data for the synthesis of oligonucleotides

containing deoxyinosine.

Table 1: Reagent Concentrations and Reaction Times for Oligonucleotide Synthesis Cycle
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Step Reagent Concentration
Typical Time
(Standard
Bases)

Recommended
Time
(Deoxyinosine)

Deblocking 3% TCA in DCM 3% (w/v) 60 - 120 seconds 60 - 120 seconds

Coupling Phosphoramidite 0.1 M 30 - 60 seconds
180 - 300

seconds

Activator (ETT) 0.45 M 30 - 60 seconds
180 - 300

seconds

Capping Capping A + B N/A 30 - 60 seconds 30 - 60 seconds

Oxidation Iodine Solution 0.02 - 0.1 M 30 - 60 seconds 30 - 60 seconds

Table 2: Deprotection Conditions

Method Reagent Temperature Duration

Standard
Concentrated

Ammonium Hydroxide
55°C 8 - 12 hours

UltraMILD

0.05 M Potassium

Carbonate in

Methanol

Room Temperature 4 hours

Table 3: HPLC Purification Parameters
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Parameter
Reverse-Phase HPLC (RP-
HPLC)

Anion-Exchange HPLC
(AEX-HPLC)

Stationary Phase C18 or C8
Quaternary ammonium

functionalized resin

Mobile Phase A
0.1 M Triethylammonium

Acetate (TEAA), pH 7.0

20 mM Sodium Phosphate, pH

8.5

Mobile Phase B Acetonitrile
20 mM Sodium Phosphate, 1

M NaCl, pH 8.5

Gradient
Linear gradient of Mobile

Phase B

Linear gradient of Mobile

Phase B

Detection UV at 260 nm UV at 260 nm

Visualizations
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Workflow for Oligonucleotide Synthesis with Deoxyinosine

Automated Synthesis Cycle

Post-Synthesis Processing

1. Deblocking
(Remove 5'-DMT)

2. Coupling
(Add Deoxyinosine Phosphoramidite)

Exposed 5'-OH

3. Capping
(Block Unreacted 5'-OH)

4. Oxidation
(Stabilize Phosphate Linkage)

Repeat for next cycle

5. Cleavage and Deprotection
(Ammonium Hydroxide)

6. Purification
(HPLC)

Purified Inosine-Containing
Oligonucleotide

Click to download full resolution via product page

Caption: Workflow of oligonucleotide synthesis with deoxyinosine.
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Conclusion
The incorporation of deoxyinosine into synthetic oligonucleotides is a straightforward process

using standard phosphoramidite chemistry with minor modifications to the standard protocol.

The key considerations are an extended coupling time for the deoxyinosine phosphoramidite

to ensure high incorporation efficiency and the selection of an appropriate deprotection strategy

based on the presence of other sensitive moieties in the sequence. Following the detailed

protocols and guidelines presented in these application notes will enable researchers,

scientists, and drug development professionals to reliably synthesize high-quality

deoxyinosine-containing oligonucleotides for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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